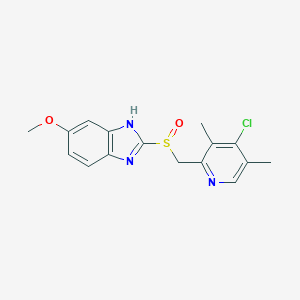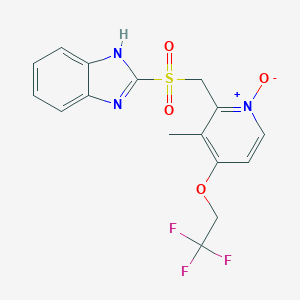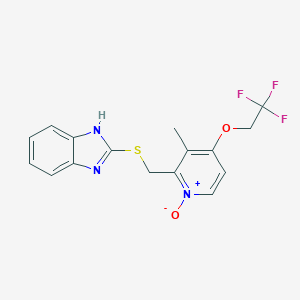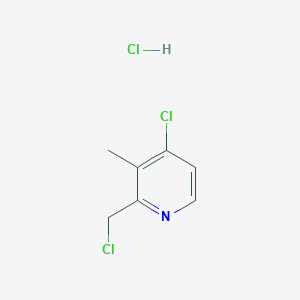
3,3-二苯基四氢呋喃-2-亚甲基(二甲基)溴化铵
概述
描述
“3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide” is a chemical compound with the molecular formula C18H20NO.Br and a molecular weight of 346.27 . It is also known by other names such as Dihydro-N,N-dimethyl-3,3-diphenyl-2 (3H)-furaniminium bromide .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted with two phenyl groups and a dimethylammonium group . The InChI key for this compound is QJPXLCQSAFQCBD-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It has a melting point of 174.2-177.4 °C, a density of 1.3296 (rough estimate), and a vapor pressure of 0.002-0.007Pa at 20-25℃ . It is highly soluble in water, with a solubility of >500 g/L at 20°C .科学研究应用
Analgesic Application
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide: is noted for its use as a synthetic opioid analgesic. It is utilized in the treatment of severe pain, although it has been reported to cause life-threatening cardiac effects and fatalities at supratherapeutic concentrations .
Chemical Properties and Production
This compound’s chemical properties and production processes are detailed in various chemical databases. It has a molecular formula of C18H20NO.Br and a molecular weight of 346.27 g/mol .
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceutical manufacturing, contributing to the synthesis of more complex compounds .
安全和危害
This compound is classified as an irritant and has several hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H341 (suspected of causing genetic defects), H411 (toxic to aquatic life with long-lasting effects), and H317 (may cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
The primary target of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, also known as (3,3-diphenyldihydrofuran-2-ylidine)-dimethylammonium bromide, is the opioid receptors . These receptors play a crucial role in the perception of pain and the body’s response to it.
Mode of Action
This compound acts as an agonist at opioid receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the opioid receptors, triggering a response that can help in the treatment of severe pain .
Pharmacokinetics
For instance, it has a high water solubility , which suggests that it could be well-absorbed in the body. Its LogP value of -2.3 at 20℃ and pH7 indicates its distribution between water and lipid environments, which could influence its distribution within the body.
Result of Action
The activation of opioid receptors by this compound can lead to a decrease in the perception of pain. This makes it potentially useful in the treatment of severe pain . It has been shown to cause life-threatening cardiac effects, supratherapeutic concentrations, or fatalities in humans and animals at high doses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it has a melting point of 174.2-177.4 °C . Its action and efficacy could also be influenced by the pH of the environment, given its LogP value at pH 7 .
属性
IUPAC Name |
(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXLCQSAFQCBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958777 | |
| Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide | |
CAS RN |
37743-18-3 | |
| Record name | Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37743-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


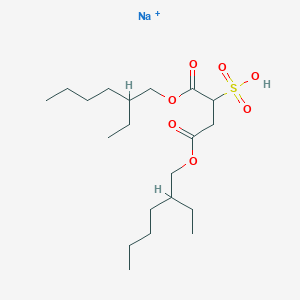
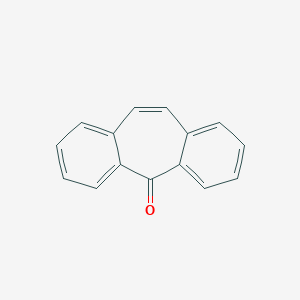

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)


